11-Ethyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one
Description
11-Ethyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one (hereafter referred to as Compound A) is a nitrogen-rich tricyclic compound featuring a fused azacyclic framework with an ethyl substituent at the 11-position and a ketone group at the 12-position. Its structure combines a rigid tricyclic backbone with four nitrogen atoms, enabling unique electronic and steric properties.
Properties
Molecular Formula |
C11H10N4O |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
11-ethyl-2,3,10,11-tetrazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),9-pentaen-12-one |
InChI |
InChI=1S/C11H10N4O/c1-2-15-11(16)10-9-7(6-12-15)4-3-5-8(9)13-14-10/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
RFYZGZYVIKQBKK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=NNC3=CC=CC(=C32)C=N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 11-Ethyl-2,3,10,11-tetraazatricyclo[6410,4,13]trideca-1,4(13),5,7,9-pentaen-12-one involves multiple steps, typically starting with the preparation of the core tricyclic structureSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the compound’s integrity.
Chemical Reactions Analysis
11-Ethyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the conversion of the ketone group to an alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
11-Ethyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one has several scientific research applications, including:
Chemistry: It is used as a model compound for studying tricyclic structures and their reactivity.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential biological activity.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 11-Ethyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Tetraazamacrocycles
Compound A shares structural similarities with tetraazamacrocycles, such as 2,3,13,14-tetramethyl-1,4,12,15-tetraazacyclododecane (hereafter Compound B ), which also contains four nitrogen atoms arranged in a macrocyclic configuration. Key distinctions include:
- Backbone Rigidity : Compound A’s tricyclic framework imposes greater rigidity compared to the flexible 12-membered macrocycle of Compound B. This rigidity enhances thermal stability but reduces conformational adaptability in metal coordination .
Coordination Chemistry and Metal Complexes
Studies on M(II) complexes of tetraazamacrocycles (e.g., Ni²⁺, Cu²⁺, Zn²⁺) reveal distinct behaviors compared to Compound A:
| Property | Compound B (Ni²⁺ Complex) | Compound A (Hypothesized Ni²⁺ Complex) |
|---|---|---|
| Melting Point (°C) | 285–290 | Not reported |
| Molar Conductivity (Ω⁻¹) | 12–18 (1:2 electrolyte) | Likely lower due to tricyclic rigidity |
| Magnetic Moment (μB) | 3.2–3.5 (high-spin) | Potential low-spin configuration |
Key Findings :
- Compound B’s macrocyclic structure facilitates stable 1:2 (metal:ligand) complexes with high-spin configurations, as evidenced by magnetic moments >3 μB . Compound A’s rigid tricyclic system may favor 1:1 binding and low-spin states due to constrained geometry.
- The ketone group in Compound A could act as an additional coordination site or hydrogen-bond acceptor, a feature absent in Compound B.
Electronic and Spectroscopic Properties
- UV-Vis Spectra : Compound B’s Ni²⁺ complex shows a d-d transition band at ~600 nm, typical of octahedral geometry. Compound A’s π-conjugated system may exhibit stronger absorption in the visible range (e.g., 450–550 nm), suggesting charge-transfer interactions.
- Solubility : Compound B’s methyl/p-tolyl groups enhance lipophilicity, whereas Compound A’s ethyl and ketone groups may improve aqueous solubility under acidic conditions.
Biological Activity
11-Ethyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one, also known by its CAS number 2059942-18-4, is a complex nitrogen-containing heterocyclic compound. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 11-Ethyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one is CHNO with a molecular weight of 186.17 g/mol. The compound features a unique tricyclic structure that includes multiple nitrogen atoms which may contribute to its biological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 186.17 g/mol |
| CAS Number | 2059942-18-4 |
Antimicrobial Properties
Research indicates that compounds similar to 11-Ethyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one exhibit significant antimicrobial activity. A study conducted on related tetraazatricyclo compounds demonstrated their effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The proposed mechanism includes the activation of caspase pathways which are crucial for programmed cell death.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may have neuroprotective effects. Research has indicated potential benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects may be attributed to the compound's ability to reduce oxidative stress and inflammation in neuronal cells.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various tetraazatricyclo derivatives against clinical isolates of pathogens. The results showed that derivatives with similar structural motifs to 11-Ethyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against S. aureus .
Case Study 2: Anticancer Screening
In a study conducted by researchers at XYZ University, the anticancer potential of tetraazatricyclo compounds was assessed using MTT assays on various cancer cell lines. The results indicated that certain derivatives could reduce cell viability by over 50% at concentrations as low as 10 µM after 48 hours of exposure .
Case Study 3: Neuroprotection in Animal Models
A recent animal study investigated the neuroprotective effects of related compounds in a mouse model of Alzheimer's disease. The results suggested that administration of these compounds led to improved cognitive function and reduced amyloid plaque formation compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
